Toxicity and Safety Profile of 1-Phenyl-1H-indol-6-OL In Vitro: A Technical Guide
Toxicity and Safety Profile of 1-Phenyl-1H-indol-6-OL In Vitro: A Technical Guide
Executive Summary
The compound 1-Phenyl-1H-indol-6-OL (CAS: 904672-83-9) is a synthetic 6-hydroxy indole derivative utilized in advanced organic synthesis and medicinal chemistry[1][2]. As with many novel indole-based pharmacophores, establishing a rigorous safety profile is a critical bottleneck in preclinical drug development. Because the liver is the primary organ responsible for xenobiotic metabolism, indole derivatives carry an inherent risk of drug-induced liver injury (DILI) driven by cytochrome P450 (CYP450) bioactivation[3][4].
This whitepaper provides a comprehensive, self-validating in vitro toxicological framework specifically tailored for 1-Phenyl-1H-indol-6-OL. By synthesizing established mechanistic data on indole metabolism with state-of-the-art multiparametric high-content screening (HCS), this guide empowers researchers to accurately predict the safety liabilities of this compound before transitioning to in vivo models.
Chemical Context & Mechanistic Toxicology
The Dual Nature of Indole Metabolism
The structural core of 1-Phenyl-1H-indol-6-OL consists of an indole ring substituted with a phenyl group at the N1 position and a hydroxyl group at the C6 position[2]. The lipophilic nature of the N-phenyl moiety facilitates rapid cellular uptake, primarily through passive diffusion across lipid membranes[4].
Once internalized by hepatocytes, indole derivatives undergo extensive Phase I metabolism catalyzed by the CYP450 superfamily—specifically the CYP2E1, CYP2A6, and CYP3A4 isoforms[5][6]. While this process generally aims to increase hydrophilicity for Phase II conjugation (via sulfotransferases or UGTs) and subsequent renal excretion, it can also lead to metabolic bioactivation [4][6].
Causality of Indole-Induced Toxicity
Toxicity is rarely driven by the parent compound itself. Instead, CYP450-mediated oxidation can generate reactive electrophilic intermediates (e.g., epoxides or reactive oxindoles)[5]. If the rate of reactive metabolite formation exceeds the cellular scavenging capacity of glutathione (GSH), these electrophiles covalently bind to cellular nucleophiles (proteins, lipids, and nucleic acids)[7]. This covalent binding triggers a cascade of detrimental cellular reactions:
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Mitochondrial Impairment: Disruption of the mitochondrial membrane potential, leading to ATP depletion[3][7].
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Oxidative Stress: Accumulation of reactive oxygen species (ROS) due to the depletion of cellular antioxidants[7].
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Apoptosis/Necrosis: Activation of stress signaling pathways resulting in cell death[7][8].
Fig 1: CYP450-mediated metabolic pathways governing the toxicity of indole derivatives.
In Vitro Safety Profiling Workflows
To accurately assess the toxicity of 1-Phenyl-1H-indol-6-OL, a tiered in vitro approach is required. This involves bridging high-throughput immortalized cell lines with highly physiological primary cell models.
Model Selection Rationale
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HepG2 Cells: A human hepatocellular carcinoma cell line. While HepG2 cells have lower basal CYP450 expression than primary tissue, they are highly robust, reproducible, and ideal for acute (24–72 hour) multiparametric cytotoxicity screening[7][8][9].
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Primary Human Hepatocytes (3D Co-culture): The gold standard for physiological relevance. Primary hepatocytes retain native drug-metabolizing enzymes and transporters, making them essential for identifying chronic hepatotoxicity (7–14 day exposure) and bioactivation-dependent toxicity[3][9].
Fig 2: Tiered in vitro hepatotoxicity screening workflow for indole derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems . By incorporating specific positive and negative controls, the assay inherently verifies its own metabolic competence and dynamic range, ensuring that any observed toxicity for 1-Phenyl-1H-indol-6-OL is both accurate and mechanistically sound.
Protocol A: Multiparametric High-Content Screening (HCS) in HepG2 Cells
This assay measures multiple cellular responses correlated with toxic challenge, including cell loss, nuclear size, mitochondrial membrane potential, and oxidative stress[7][8].
Step-by-Step Methodology:
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Plate Preparation: Coat 384-well optical-bottom microplates with Collagen I to promote cellular adhesion and physiological morphology[8].
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Cell Seeding: Harvest HepG2 cells via trypsinization. Seed the cells at optimized densities based on the intended exposure time to ensure they remain in the exponential growth phase (e.g., 4,000 cells/well for a 24-hour treatment; 2,000 cells/well for a 72-hour treatment)[8]. Incubate overnight at 37°C, 5% CO₂.
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Compound Preparation: Dissolve 1-Phenyl-1H-indol-6-OL in MS-grade DMSO. Prepare a 10-point dose-response curve (ranging from 0.1 μM to 100 μM). Ensure the final DMSO concentration in the culture media does not exceed 0.5% to prevent solvent-induced baseline toxicity.
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Self-Validation Controls:
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Negative Control: 0.5% DMSO vehicle.
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Positive Control (Direct Toxicity): Chlorpromazine (induces rapid membrane permeability).
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Positive Control (Metabolic Toxicity): Cyclophosphamide (requires CYP450 activation to become toxic)[3].
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Dosing & Incubation: Treat the cells with the compound library and controls. Incubate for 24 and 72 hours.
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Staining & Fixation: Post-incubation, add a multiplexed fluorescent dye cocktail (e.g., Hoechst 33342 for nuclei, MitoTracker Red for mitochondrial potential, and a fluorogenic ROS sensor) directly to the live cells[8][10]. Incubate for 30 minutes, then fix with 4% paraformaldehyde.
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Imaging & Analysis: Acquire images using an automated High-Content Imaging System. Calculate the IC₅₀ for each individual parameter.
Protocol B: ATP-Dependent Hepatotoxicity Assay in Primary Hepatocytes
To account for the full metabolic clearance and potential chronic toxicity of 1-Phenyl-1H-indol-6-OL, a 14-day primary hepatocyte model is utilized[3].
Step-by-Step Methodology:
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Co-Culture Establishment: Utilize a micro-liver model (e.g., HUREL®) consisting of primary human hepatocytes co-cultured with stromal cells. Culture for 7 days prior to dosing to allow stabilization of metabolic functions[3].
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Chronic Dosing: Apply 1-Phenyl-1H-indol-6-OL at 6 different concentrations. Perform media exchanges containing fresh compound every 48 hours for a total of 14 days[3].
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Endpoint Measurement: At Day 14, lyse the cells and quantify intracellular ATP using a luminescence-based viability assay (e.g., CellTiter-Glo)[3].
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Data Regression: Plot luminescence units against compound concentration. Calculate the TC₅₀ (Toxic Concentration 50%) using non-linear regression[3].
Quantitative Data Presentation
Because 1-Phenyl-1H-indol-6-OL is a specific synthetic entity, direct historical toxicity data is limited[1][11]. However, based on the structurally validated behavior of closely related indole derivatives and 6-hydroxy indoles, we can establish a predictive safety threshold matrix[11][12][13]. The table below outlines the expected toxicological boundaries and the specific assay endpoints required to validate them.
Table 1: Predictive In Vitro Toxicity Thresholds for 1-Phenyl-1H-indol-6-OL
| Assay / Endpoint | Cell Model | Predictive Threshold / Expected Result | Mechanistic Significance |
| Acute Cytotoxicity (IC₅₀) | HepG2 | > 50 μM (Low acute toxicity expected) | Indicates baseline cellular tolerance prior to extensive Phase I metabolism[7][12]. |
| Chronic Hepatotoxicity (TC₅₀) | Primary Hepatocytes | 10 - 30 μM | Evaluates toxicity post-CYP450 bioactivation over a 14-day exposure window[3]. |
| Mitochondrial Impairment | HepG2 (HCS) | No significant depolarization at < 20 μM | Confirms that the N-phenyl moiety does not act as a severe mitochondrial uncoupler[8][10]. |
| Genotoxicity (Ames Test) | S. typhimurium | Negative (with and without S9 fraction) | Verifies that the indole core and its oxidized metabolites do not induce DNA mutations[11]. |
| Hemolysis Assay | Rabbit/Human Erythrocytes | < 5% lysis at 100 μM | Ensures the compound does not physically disrupt lipid bilayers[12][13]. |
Conclusion
The safety profiling of 1-Phenyl-1H-indol-6-OL requires a meticulous balance of high-content screening and physiologically relevant primary cell models. By employing the self-validating protocols outlined in this whitepaper, researchers can confidently map the compound's CYP450-mediated bioactivation pathways, quantify its hepatotoxic liabilities, and accelerate its safe progression through the preclinical drug development pipeline.
References
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ChemSrc. "904672-83-9 | 1-Phenyl-1H-indol-6-OL Physical and Chemical Properties." ChemSrc Database. Available at: [Link]
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The Journal of Organic Chemistry. "Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines." ACS Publications (2017). Available at: [Link]
-
MatTek (Part of Sartorius). "Hepatotoxicity Assay Services & HUREL® Micro Liver Models." MatTek Life Sciences. Available at: [Link]
-
Eurofins Discovery. "In Vitro Hepatotoxicity Services and DILI Assessment." Eurofins. Available at: [Link]
-
Creative Biolabs. "HepG2-based Cytotoxicity Assay Service for ADME." Creative Biolabs. Available at: [Link]
-
ResearchGate / Xenobiotica. "Oxidation of Indole by Cytochrome P450 Enzymes." ResearchGate. Available at: [Link]
-
Frontiers in Pharmacology. "New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases." PMC - NIH. Available at: [Link]
-
Pharmaceutics / MDPI. "Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Alkaloids." MDPI. Available at: [Link]
Sources
- 1. 904672-83-9_1-Phenyl-1H-indol-6-OLCAS号:904672-83-9_1-Phenyl-1H-indol-6-OL【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hepatotoxicity Assay Services • Mattek - Part of Sartorius [mattek.com]
- 4. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus [frontiersin.org]
- 13. impactfactor.org [impactfactor.org]
